N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a furan ring, a carbamoyl group, and a chlorophenoxy moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl group: This step often involves the reaction of an amine with a carbonyl compound, such as an isocyanate or carbamoyl chloride.
Attachment of the chlorophenoxy moiety: This can be accomplished through nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced products.
Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)furan-2-carboxamide: This compound shares the furan and carbamoyl groups but lacks the chlorophenoxy moiety.
N-(2-carbamoylphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the chlorophenoxy moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15ClN2O4 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-6-2-4-8-16(14)25-11-12-9-10-17(26-12)19(24)22-15-7-3-1-5-13(15)18(21)23/h1-10H,11H2,(H2,21,23)(H,22,24) |
InChI Key |
UYURFAOZNIVZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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